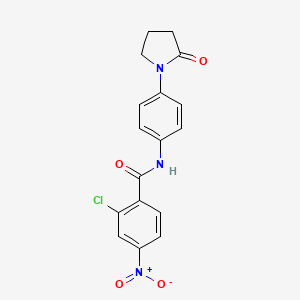

2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide”, commonly referred to as CNOPB, is a synthetic compound with a molecular formula of C17H14ClN3O4. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

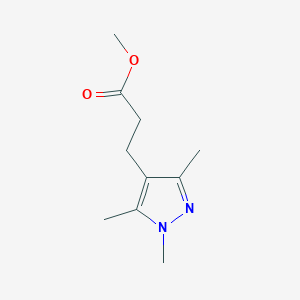

The synthesis of compounds like CNOPB often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of CNOPB includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

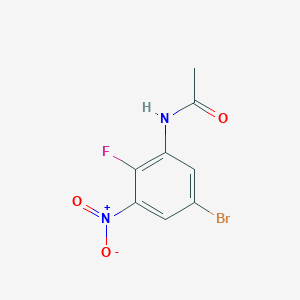

Compounds similar to 2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the study on the synthetic process of related benzamide derivatives outlines methodologies that could be applicable to the synthesis of the compound , highlighting the importance of such compounds in medicinal chemistry and drug development processes (Gong Ping, 2007).

Antioxidant Activity

Derivatives of pyrrolidine and benzamide have been synthesized and their antioxidant activities evaluated, suggesting that similar structural compounds, including 2-chloro-4-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, could exhibit antioxidant properties. These activities are crucial for mitigating oxidative stress in biological systems, potentially contributing to the treatment or prevention of diseases associated with oxidative damage (I. Tumosienė et al., 2019).

Molecular Interactions and Crystal Engineering

The study of molecular salts and cocrystals involving similar compounds reveals insights into the importance of supramolecular synthons, such as hydrogen bonding and halogen interactions, for crystal engineering. These findings are pertinent to drug design, particularly in enhancing drug solubility and bioavailability (Madhavi Oruganti et al., 2017).

Antimicrobial and Antitumor Activities

Research into benzamides and their derivatives, including those structurally related to the compound of interest, has identified potent antimicrobial and antitumor activities. These properties suggest potential applications in developing new therapeutic agents against various bacterial infections and cancers (E. Khatiwora et al., 2013), (Markus Wolf et al., 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c18-15-10-13(21(24)25)7-8-14(15)17(23)19-11-3-5-12(6-4-11)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAGJWAMKYCZMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2994511.png)

![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B2994521.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2994523.png)

![1-[4-[(1-Methylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2994528.png)